N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide
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Overview
Description
N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both methoxy and isobutyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-(2-methylpropyl)benzaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through a condensation reaction between 2,4-dimethoxyaniline and 4-(2-methylpropyl)benzaldehyde.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The final step involves the acylation of the amine with acryloyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amide.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Studied for its effects on cellular pathways and its potential as a probe in biochemical assays.
Mechanism of Action
The mechanism by which N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethoxyphenyl)-3-phenylprop-2-enamide: Lacks the isobutyl group, resulting in different reactivity and biological activity.
N-(2-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide: Lacks one methoxy group, affecting its electronic properties and interactions.
Uniqueness
N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide is unique due to the presence of both methoxy and isobutyl groups, which confer distinct steric and electronic characteristics
Properties
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15(2)13-17-7-5-16(6-8-17)9-12-21(23)22-19-11-10-18(24-3)14-20(19)25-4/h5-12,14-15H,13H2,1-4H3,(H,22,23)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUKGYDZAGBMNM-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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